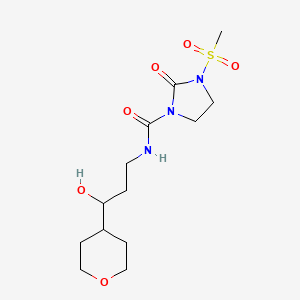

N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O6S/c1-23(20,21)16-7-6-15(13(16)19)12(18)14-5-2-11(17)10-3-8-22-9-4-10/h10-11,17H,2-9H2,1H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKBFHHHZIASQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(C1=O)C(=O)NCCC(C2CCOCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide typically involves multiple steps:

Formation of the Tetrahydropyran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydropyran ring. Common reagents include acids or bases to catalyze the cyclization reaction.

Introduction of the Hydroxy Group: The hydroxy group can be introduced through hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

Attachment of the Methylsulfonyl Group:

Formation of the Imidazolidine Ring: The imidazolidine ring is formed through cyclization reactions involving suitable precursors and catalysts.

Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the target compound, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of flow reactors for continuous synthesis, which can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, osmium tetroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy and methylsulfonyl groups play crucial roles in its activity, potentially interacting with enzymes or receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparisons

The compound’s uniqueness lies in its combination of 2-oxoimidazolidine , methylsulfonyl , and tetrahydro-2H-pyran-4-yl groups. Below is a comparative analysis with structurally related molecules from the evidence:

Key Observations :

- Core Heterocycles: The target compound’s 2-oxoimidazolidine core is distinct from the thiazolidine (ONO-5334), pyrrole (Compound 41), and imidazo-pyridine () scaffolds in analogs. This difference influences electronic properties and binding interactions.

- Tetrahydro-2H-pyran-4-yl: This moiety is present in ONO-5334 () and the target compound, enhancing solubility and metabolic stability compared to purely aromatic analogs .

Functional and Pharmacological Insights

- The target compound’s hydroxypropyl chain may offer improved bioavailability over ONO-5334’s cycloheptane group .

- Compound 41 (): Exhibits a trifluoromethylpyridinyl group, which enhances lipophilicity and membrane permeability compared to the target compound’s polar hydroxypropyl chain. This suggests divergent pharmacokinetic profiles .

- Methylsulfonyl-Imidazo-Pyridines (): These compounds are patented for undisclosed therapeutic uses, likely leveraging the sulfonyl group’s electron-withdrawing properties for enzyme inhibition. The target compound’s 2-oxoimidazolidine core may confer unique binding modes compared to imidazo-pyridines .

Biological Activity

N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide, a compound with the CAS number 2034241-56-8, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 357.5 g/mol. It features a complex structure that includes a tetrahydropyran moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The imidazolidine ring and the methylsulfonyl group are believed to play crucial roles in modulating enzyme activities and receptor interactions, particularly in pathways related to inflammation and cancer progression.

Biological Activity Overview

- Antitumor Activity : Preliminary studies indicate that compounds similar to this one exhibit significant antitumor properties by inhibiting key signaling pathways involved in tumor growth. For instance, derivatives have been shown to inhibit ALK5 (activin-like kinase 5), which is implicated in cancer and fibrosis .

- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism and apoptosis in cancer cells.

- Anti-inflammatory Effects : The presence of the methylsulfonyl group suggests potential anti-inflammatory activity, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

- ALK5 Inhibition : A study highlighted that derivatives of tetrahydropyran compounds exhibited IC50 values as low as 25 nM against ALK5 autophosphorylation, demonstrating potent inhibitory effects . This suggests that our compound may share similar properties.

- Cytotoxicity : Research on related compounds showed that they could induce apoptosis in various cancer cell lines, including those resistant to conventional therapies. This was measured using cell viability assays and flow cytometry techniques.

Data Table: Biological Activity Summary

Q & A

Q. What are the key synthetic routes for this compound, and how are intermediates purified?

The synthesis typically involves multi-step reactions, including coupling of the tetrahydro-2H-pyran-4-yl moiety to the imidazolidine core. Critical steps include:

- Amide bond formation : Use of coupling agents like HBTU or BOP in THF with Et₃N as a base to activate carboxyl groups .

- Purification : Silica gel column chromatography is standard for isolating intermediates, with solvent systems optimized based on polarity (e.g., hexane/ethyl acetate gradients) .

- Salt formation : Conversion to hydrochloride salts via treatment with HCl in ethanol for improved stability .

Q. Which spectroscopic methods are critical for confirming the compound’s structure?

- ¹H/¹³C NMR : Key for identifying proton environments (e.g., methylsulfonyl singlet at ~3.3 ppm, hydroxyl protons at ~5 ppm) and confirming stereochemistry .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

- IR spectroscopy : Detects functional groups like carbonyl (1700–1750 cm⁻¹) and sulfonyl (1150–1300 cm⁻¹) stretches .

Q. How is purity assessed, and what thresholds are acceptable for biological assays?

- HPLC : Purity ≥95% is typically required, with retention time matching reference standards .

- TLC monitoring : Used during synthesis to track reaction progress and confirm absence of byproducts .

Q. What solvent systems are optimal for solubility in in vitro studies?

- Polar aprotic solvents : DMSO or DMF for stock solutions due to the compound’s hydrophobicity .

- Aqueous buffers : Use <1% DMSO in PBS or cell culture media to avoid cytotoxicity .

Q. How is the compound’s stability under various storage conditions evaluated?

- Accelerated stability studies : Store at 4°C, -20°C, and room temperature; monitor degradation via HPLC over 1–3 months .

- Light sensitivity : Assess by exposing aliquots to UV/VIS light and comparing NMR spectra pre/post exposure .

Advanced Research Questions

Q. How can researchers optimize coupling reaction efficiency between the tetrahydro-2H-pyran-4-yl and imidazolidine moieties?

- Catalyst screening : Test Pd-based catalysts or organocatalysts for stereoselective coupling .

- Solvent optimization : Compare yields in THF vs. DCM; THF may enhance solubility of polar intermediates .

- Temperature control : Reflux conditions (e.g., 60–80°C) for 12+ hours to drive reaction completion .

Q. What strategies resolve discrepancies in biological activity data across assays?

- Orthogonal assays : Confirm antimicrobial activity via both broth microdilution (MIC) and time-kill assays to rule out false positives .

- Purity reassessment : Re-analyze compound batches via HPLC to exclude degradation products .

- Target engagement studies : Use SPR or ITC to directly measure binding affinity to suspected targets (e.g., kinases) .

Q. How can computational modeling guide SAR studies for this compound?

- Docking simulations : Use AutoDock Vina to predict interactions with targets like COX-2 or bacterial enzymes .

- QSAR models : Correlate substituent effects (e.g., methylsulfonyl vs. methoxy groups) with activity trends .

Q. What are the challenges in scaling up synthesis without compromising yield?

- Byproduct management : Optimize stoichiometry (e.g., 1.1:1 molar ratio of RCH₂Cl to thiol) to minimize side reactions .

- Continuous flow systems : Evaluate for improved heat/mass transfer in exothermic steps .

Q. How do structural analogs (e.g., pyrazole or triazole derivatives) inform mechanism-of-action studies?

- Comparative bioactivity : Test analogs lacking the tetrahydro-2H-pyran group to assess its role in membrane permeability .

- Metabolic stability : Compare hepatic microsome half-lives to identify metabolically resistant scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.